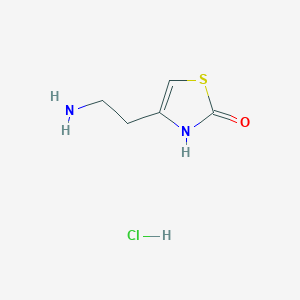
4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
説明
AEBSF is an irreversible serine protease inhibitor . It is considered a sulfonyl fluoride and a sulfonylating agent .
Molecular Structure Analysis
The molecular formula for AEBSF is C8H10FNO2S·HCl .
Chemical Reactions Analysis
AEBSF can inhibit acetylcholinesterase (AChE). It inhibits by acylation of the active site of the enzyme .
Physical And Chemical Properties Analysis
AEBSF is a white to almost white powder. It is soluble in water: 50 mg/mL (stable for up to six months if stored refrigerated at a pH of less than 7) .
科学的研究の応用
- AEBSF is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF, but AEBSF is more stable at low pH values .
- AEBSF has been used as a protease inhibitor in plasma samples to prevent acylated ghrelin (AG) degradation .
- AEBSF has been used as a snake venom serine proteinase (SVSP) inhibitor in SVSP inhibition or AEBSF assay to test the involvement of SVSPs on the fibrinogen-clotting activity .
Biochemical Research
Protease Inhibition in Plasma Samples
Snake Venom Serine Proteinase (SVSP) Inhibition
Inhibition of Acetylcholinesterase (AChE)
- AEBSF is used for the inhibition of non-protease enzymes such as acetylhydrolases . Acetylhydrolases are a type of enzyme that catalyzes the hydrolysis of an acetyl group .
- AEBSF is used in proteomics, the large-scale study of proteins. However, due to the substantial frequency of modification of off-target residues in unoptimized protocols, some users recommend not using AEBSF for highly sensitive proteomics applications, and instead recommend using fresh (and comparatively unstable) PMSF .
Inhibition of Acetylhydrolases
Use in Proteomics Applications
Safety And Hazards
特性
IUPAC Name |
4-(2-aminoethyl)-3H-1,3-thiazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.ClH/c6-2-1-4-3-9-5(8)7-4;/h3H,1-2,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLDEOHYLSKSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



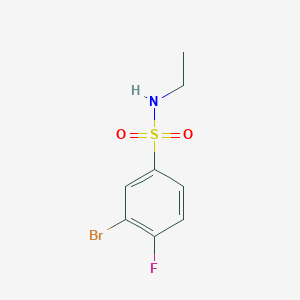

![Spiro[2.4]heptan-4-amine hydrochloride](/img/structure/B1450223.png)
![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)
![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)
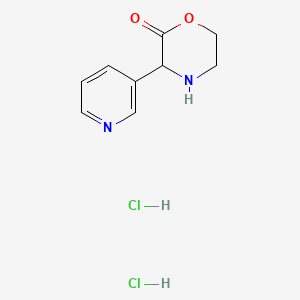
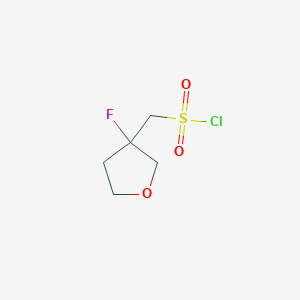
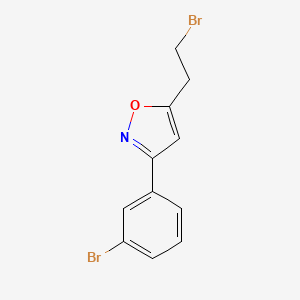

![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)
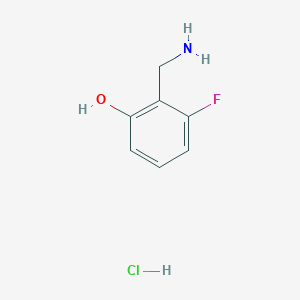
![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)
![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)
![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)